molecular formula C14H14N2O4 B100245 6-Amino-3-(morpholinocarbonyl)coumarin CAS No. 18144-57-5

6-Amino-3-(morpholinocarbonyl)coumarin

Cat. No. B100245
CAS RN: 18144-57-5
M. Wt: 274.27 g/mol
InChI Key: RZVSOEJLBFOYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(morpholinocarbonyl)coumarin, also known as AMC, is a fluorescent probe that is commonly used in biochemical and physiological research. It is a derivative of coumarin, a natural compound found in various plants, and is widely used in the study of enzyme kinetics, protein-protein interactions, and drug discovery.

Mechanism Of Action

The mechanism of action of 6-Amino-3-(morpholinocarbonyl)coumarin is based on its fluorescent properties. When excited by light of a specific wavelength, 6-Amino-3-(morpholinocarbonyl)coumarin emits light at a longer wavelength, allowing it to be detected and quantified. The intensity of the fluorescence is directly proportional to the concentration of 6-Amino-3-(morpholinocarbonyl)coumarin, making it a useful tool for measuring enzyme activity and protein-protein interactions.

Biochemical And Physiological Effects

6-Amino-3-(morpholinocarbonyl)coumarin is a non-toxic compound that does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine, making it a safe and reliable probe for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Amino-3-(morpholinocarbonyl)coumarin is its high sensitivity and specificity, which allows it to detect even small changes in enzyme activity and protein-protein interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 6-Amino-3-(morpholinocarbonyl)coumarin. One of the main limitations is its relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin can be sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for the use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research. One possible direction is the development of new substrates and probes based on the structure of 6-Amino-3-(morpholinocarbonyl)coumarin, which could be used to study a wider range of enzymes and proteins. Another possible direction is the use of 6-Amino-3-(morpholinocarbonyl)coumarin in drug discovery, where it could be used to screen potential drug candidates for their effects on enzyme activity and protein-protein interactions.
Conclusion:
In conclusion, 6-Amino-3-(morpholinocarbonyl)coumarin is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity make it a useful tool for studying enzyme kinetics and protein-protein interactions, and its non-toxic nature makes it a safe and reliable probe for experimentation. While there are some limitations to its use, there are also many potential future directions for the development and use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research.

Synthesis Methods

The synthesis of 6-Amino-3-(morpholinocarbonyl)coumarin involves the condensation of 3-(morpholinocarbonyl)coumarin with 6-aminoquinoline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 6-Amino-3-(morpholinocarbonyl)coumarin as a yellow powder.

Scientific Research Applications

6-Amino-3-(morpholinocarbonyl)coumarin is a versatile probe that has been widely used in various scientific research applications. One of its most common uses is in the study of enzyme kinetics, where it is used as a substrate to monitor the activity of proteases, esterases, and other enzymes. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin has been used to study protein-protein interactions, where it is used as a fluorescent label to monitor the binding of proteins.

properties

CAS RN

18144-57-5

Product Name

6-Amino-3-(morpholinocarbonyl)coumarin

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

6-amino-3-(morpholine-4-carbonyl)chromen-2-one

InChI

InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2

InChI Key

RZVSOEJLBFOYED-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Other CAS RN

18144-57-5

synonyms

6-Amino-3-(morpholinocarbonyl)coumarin

Origin of Product

United States

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